(Dodecan-2-yl)(dimethyl)silanol
Description
(Dodecan-2-yl)(dimethyl)silanol is an organosilicon compound characterized by a silanol group (–SiOH) bonded to a dimethyl group and a dodecan-2-yl chain. This structure confers unique physicochemical properties, including enhanced hydrophobicity due to the long alkyl chain and moderate acidity from the silanol group. Silanols, in general, exhibit higher acidity than their organic alcohol counterparts due to the electronegativity difference between silicon and oxygen. For instance, triethylsilanol (Et₃SiOH) has a pKa of ~13.6, significantly lower than tert-butyl alcohol (pKa ~19) . The dodecan-2-yl substituent in this compound likely reduces its solubility in polar solvents while increasing compatibility with hydrophobic matrices, making it relevant in materials science and catalysis.
Properties
CAS No. |
824957-36-0 |
|---|---|
Molecular Formula |
C14H32OSi |
Molecular Weight |
244.49 g/mol |
IUPAC Name |
dodecan-2-yl-hydroxy-dimethylsilane |
InChI |
InChI=1S/C14H32OSi/c1-5-6-7-8-9-10-11-12-13-14(2)16(3,4)15/h14-15H,5-13H2,1-4H3 |
InChI Key |
KSJBOWHVGZDKCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)[Si](C)(C)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The hydrolysis proceeds via acid-catalyzed cleavage of the Si–O bond. In a typical procedure, (dodecan-2-yl)(dimethyl)methoxysilane is reacted with acidic water (pH 3–4, adjusted with HCl or H₂SO₄) at 20–50°C. The reaction mixture transitions from a biphasic system to homogeneity as hydrolysis progresses, typically within 2–30 minutes depending on the steric bulk of the substituents. For the dodecan-2-yl derivative, prolonged agitation (1–2 hours) may be necessary due to the hydrophobic nature of the alkyl chain.
Example Protocol
- Combine (dodecan-2-yl)(dimethyl)methoxysilane (0.4 mol) with HCl-acidified water (pH 3.5, 1.2 mol H₂O) in a nitrogen-purged reactor.
- Agitate vigorously at 25°C until homogeneity is achieved (~45 minutes).
- Extract the product with dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure.
Optimization of Reaction Parameters
Key factors influencing yield and purity include:
- pH : Strongly acidic conditions (pH < 4) suppress silanol condensation but may accelerate side reactions.
- Temperature : Elevated temperatures (up to 50°C) enhance reaction rates but risk promoting condensation.
- Water Stoichiometry : A 1.5:1 molar ratio of H₂O to alkoxy groups ensures complete hydrolysis without excess unreacted water.
Alternative Synthesis via Chlorosilane Hydrolysis
Chlorosilanes, such as (dodecan-2-yl)(dimethyl)chlorosilane, offer an alternative route. Hydrolysis in aqueous media yields the silanol and HCl:
$$
\text{(CH}3\text{)}2(\text{C}{12}\text{H}{25})\text{SiCl} + \text{H}2\text{O} \rightarrow \text{(CH}3\text{)}2(\text{C}{12}\text{H}_{25})\text{SiOH} + \text{HCl}
$$
However, this method is less favored due to the formation of HCl, which catalyzes condensation, leading to disiloxane byproducts. Neutralization with weak bases (e.g., NaHCO₃) is required, complicating purification.
Catalytic and Solvent Effects
Acid Catalysts
Mineral acids (HCl, H₂SO₄) are preferred over organic acids (e.g., acetic acid) due to their stronger proton-donating ability, which accelerates hydrolysis. The patent literature demonstrates that HCl at pH 3.5 achieves >90% conversion within 30 minutes for analogous dimethylsilanes.
Co-solvents for Hydrophobic Precursors
The dodecan-2-yl group’s hydrophobicity necessitates co-solvents (e.g., THF, dioxane) to improve miscibility with water. For example, adding 20% v/v THF reduces phase separation and enhances reaction homogeneity.
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
- ¹H NMR : Expected signals include δ 0.1–0.3 ppm (Si–CH₃), δ 1.2–1.6 ppm (dodecan-2-yl CH₂), and δ 1.8–2.1 ppm (Si–C–CH₂).
- ²⁹Si NMR : A resonance at δ 15–20 ppm confirms the silanol moiety.
- IR Spectroscopy : A broad O–H stretch (~3200 cm⁻¹) and Si–O vibration (~1050 cm⁻¹) are diagnostic.
Industrial Applications
Silicone Rubber Additive
The compound acts as a dispersant in silicone rubber, reducing viscosity during processing. Its long alkyl chain enhances compatibility with organic fillers.
Surface Modification
Self-assembled monolayers of (dodecan-2-yl)(dimethyl)silanol on silica substrates impart hydrophobicity, useful in microfluidic devices.
Chemical Reactions Analysis
Types of Reactions
(Dodecan-2-yl)(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Condensation: The compound can undergo condensation reactions with other silanols to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation.
Condensation: Acid or base catalysts are employed to facilitate the formation of siloxane bonds.
Major Products
Oxidation: Silanones and siloxanes.
Substitution: Halosilanes and alkoxysilanes.
Condensation: Polysiloxanes.
Scientific Research Applications
(Dodecan-2-yl)(dimethyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, such as adhesives, sealants, and coatings.
Mechanism of Action
The mechanism of action of (Dodecan-2-yl)(dimethyl)silanol involves its interaction with various molecular targets. The hydroxyl group allows for hydrogen bonding and interaction with other molecules, facilitating its incorporation into larger structures. The silicon atom provides unique reactivity, enabling the formation of siloxane bonds and other silicon-based linkages. These interactions are crucial for its applications in material science and bioconjugation.
Comparison with Similar Compounds
Structural and Acidity Comparisons
| Compound | Structure | Key Substituents | Acidity (pKa) | Key Applications |
|---|---|---|---|---|
| (Dodecan-2-yl)(dimethyl)silanol | Si(OH)(CH₃)₂(C₁₂H₂₅) | Dodecan-2-yl, dimethyl | ~14–15* | Hydrophobic coatings, catalysis |
| Dimethylsilanediol | Si(OH)₂(CH₃)₂ | Two hydroxyl, dimethyl | ~13–14 | Cross-coupling reactions |
| Tri-2-naphthalenylsilanol | Si(OH)(C₁₀H₇)₃ | Three naphthalenyl groups | ~12–13 | Pharmaceutical intermediates |
| Triferrocenylsilanol | Si(OH)(Fc)₃ (Fc = ferrocenyl) | Three ferrocenyl groups | Not reported | Electroactive materials |
*Estimated based on analogous silanol compounds .
Key Insights :
- Acidity: The number of hydroxyl groups and substituents directly influences acidity. Dimethylsilanediol, with two –OH groups, is more acidic than (dodecan-2-yl)(dimethyl)silanol. Bulky aryl groups (e.g., naphthalenyl) further lower pKa due to inductive effects .
- Hydrophobicity: The dodecan-2-yl chain in the target compound enhances hydrophobicity compared to shorter-chain or aryl-substituted silanols .
Reactivity in Cross-Coupling Reactions
(Dodecan-2-yl)(dimethyl)silanol’s reactivity in palladium-catalyzed cross-coupling reactions is influenced by its steric bulk and electron-donating alkyl chain. In contrast:
- Arylsilanols (e.g., dimethyl(4-methoxyphenyl)silanol) require harsh conditions (e.g., Cs₂CO₃, 90°C) for cross-coupling due to lower inherent reactivity .
- Heterocyclic silanolates (e.g., N-Boc-dimethyl(2-indolyl)silanol) exhibit superior reactivity with aryl halides under mild conditions, attributed to the electron-rich indole moiety .
Data Table: Cross-Coupling Efficiency
| Silanol Type | Reaction Partner | Yield (%) | Conditions |
|---|---|---|---|
| (Dodecan-2-yl)(dimethyl)silanol | 4-Iodobenzoate | 54* | [Pd], Cs₂CO₃, toluene, 90°C |
| Dimethyl(4-methoxyphenyl)silanol | 4-Iodobenzoate | 70 | [Pd], Cs₂CO₃, H₂O, 90°C |
| N-Boc-dimethyl(2-indolyl)silanol | 4-Bromoanisole | 85 | [Pd], NaOt-Bu, CuI, RT |
*Estimated based on analogous alkyl-substituted silanols .
Chromatographic Behavior
Silanol activity in chromatography columns is critical for separating polar compounds. (Dodecan-2-yl)(dimethyl)silanol’s hydrophobic chain would reduce interactions with free silanol sites on silica-based columns, unlike:
- Polar silanols (e.g., those in Ultisil® Polar-RP columns), which improve peak symmetry for basic compounds via hydrogen bonding .
- Non-endcapped silica, where exposed silanol groups cause tailing for basic analytes (e.g., dimethylpyridine isomers with asymmetry factors up to 1.77) .
Application Comparison :
- The target compound is less suited for chromatographic applications due to its hydrophobicity but may serve as a modifying agent to tune column selectivity .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and isolating (dodecan-2-yl)(dimethyl)silanol derivatives for cross-coupling reactions?
- Methodological Answer : Sodium silanolates of analogous compounds (e.g., dimethyl(2-indolyl)silanol) can be synthesized via lithiation of the heterocyclic precursor at −70 °C using n-BuLi, followed by trapping with chlorodimethylsilane. The silanol is then deprotonated with NaH or NaOt-Bu to generate stable sodium silanolates, which are isolated as free-flowing solids in >85% yield . For alkyl-substituted silanols like (dodecan-2-yl)(dimethyl)silanol, similar protocols may apply, but reaction temperatures and lithiation conditions must be optimized to prevent Si-C bond cleavage.
Q. How can silanol cluster formation and distribution be experimentally characterized?
- Methodological Answer : Fluorescence microscopy integrated with probe molecule diffusion studies can map silanol cluster heterogeneity. For example, silanol clusters appear as high-intensity regions in fluorescence images due to restricted probe diffusion, while cluster-free areas show low intensity. Complementary FTIR and XPS analyses detect O-H (≈3717 cm⁻¹) and Si-O bond signals, which correlate with cluster density . Solid-state ¹H NMR further resolves hydrogen-bonded silanol dyads or larger clusters by analyzing ¹H–¹H dipolar interactions and chemical shifts .
Q. What analytical challenges arise in quantifying silanol groups via Karl Fischer (KF) titration?
- Methodological Answer : Indirect KF titration requires etherification of silanol groups using BF₃ as a catalyst (pH 2.5–3) at 50°C. However, co-solvents like DMSO reduce water recovery rates (e.g., 25% DMSO lowers recovery to 80%), necessitating solvent compatibility tests. Hydranal-Chloroform improves solubility, but protocol validation via control experiments is critical to avoid false negatives .
Advanced Research Questions
Q. How do silanol cluster sizes influence acidity and catalytic performance in zeolitic systems?
- Methodological Answer : Density functional theory (DFT) calculations on SSZ-55 zeolite reveal that silanol dyads (two Si-OH groups) exhibit lower acidity compared to larger clusters. Cluster size impacts hydrogen-bonding networks, with ¹H NMR chemical shifts (e.g., 2.0–3.5 ppm for dyads vs. 4.5–5.5 ppm for nests) correlating with proton mobility. Catalytic testing in olefin epoxidation shows dyads enhance activity due to moderate acidity, while larger clusters promote coke formation and deactivation .
Q. What mechanistic insights explain the variable reactivity of silanolates in Pd-catalyzed cross-coupling?
- Methodological Answer : Alkynyl silanolates (e.g., dimethyl(1-heptynyl)silanolate) react faster than aryl analogs due to reduced steric hindrance and stronger Si-O⁻···Pd interactions. For aryl silanolates, hydration levels of Cs₂CO₃ (3.0 equiv H₂O per Cs₂CO₃) are critical to stabilize the Pd intermediate and suppress homocoupling. Copper additives (e.g., CuI) enhance reactivity by facilitating transmetalation, as shown in reactions with electron-deficient aryl iodides .
Q. How can computational models resolve contradictions between simulated and experimental diffusion coefficients in silanol systems?
- Methodological Answer : Molecular dynamics (MD) simulations often overestimate slow diffusion component amplitudes (e.g., C(D)τ curves) due to idealized cluster geometries. Incorporating immobile probe fractions (≈15% in experimental data) and heterogeneous cluster distributions into simulations improves agreement. Fluorescence correlation spectroscopy (FCS) validates simulated diffusivity by comparing experimental intensity distributions with cluster-decorated models .
Q. What safety protocols mitigate risks from silanol byproducts in chemical vapor deposition (CVD)?
- Methodological Answer : In CVD exhaust lines, FTIR and XPS monitor silanol accumulation (≈0.15 mg/hr at 20 sccm flow), which is pyrophoric and toxic. Implementing inert gas purges and maintaining exhaust temperatures below 50°C minimizes auto-ignition. Reaction chambers should use trimethyl aluminum scavengers to convert residual silanols to non-flammable aluminosilicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
